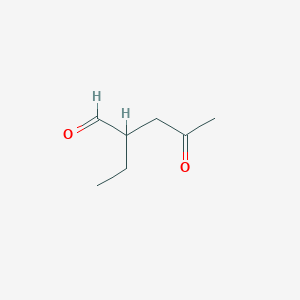
2-Ethyl-1,4-pentanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1,4-pentanedione (EPD) is a β-diketone compound that has been widely used in the food and beverage industry as a flavoring agent. It has a buttery and creamy flavor and is commonly used in products such as popcorn, candy, and baked goods. Apart from its use in the food industry, EPD has also found its way into scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-Ethyl-1,4-pentanedione in metal complexes is largely dependent on the metal ion it is complexed with. 2-Ethyl-1,4-pentanedione can act as a bidentate or tridentate ligand, forming stable chelate complexes with metal ions. The resulting metal complexes can have unique properties such as high catalytic activity or fluorescence. In biomedical applications, 2-Ethyl-1,4-pentanedione-based metal complexes can be designed to target specific cells or tissues, allowing for targeted drug delivery or imaging.
Biochemische Und Physiologische Effekte
2-Ethyl-1,4-pentanedione has been shown to have low toxicity and is generally considered safe for use in food and beverage products. However, the long-term effects of 2-Ethyl-1,4-pentanedione exposure on human health are not well understood. In scientific research, 2-Ethyl-1,4-pentanedione-based metal complexes have been shown to have a wide range of biochemical and physiological effects. For example, 2-Ethyl-1,4-pentanedione-based metal complexes have been used as anticancer agents, antimicrobial agents, and sensors for detecting various analytes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Ethyl-1,4-pentanedione in scientific research is its unique structure, which allows it to form stable complexes with metal ions. This property makes it a valuable ligand in the design of new materials and catalysts. However, 2-Ethyl-1,4-pentanedione is not readily available commercially and must be synthesized in the lab, which can be time-consuming and costly. Additionally, the synthesis of 2-Ethyl-1,4-pentanedione requires the use of hazardous chemicals, which must be handled with care.
Zukünftige Richtungen
2-Ethyl-1,4-pentanedione-based metal complexes have the potential to be used in a wide range of applications, including catalysis, electrochemistry, and biomedical research. Future research could focus on optimizing the synthesis of 2-Ethyl-1,4-pentanedione and its metal complexes to improve their properties and broaden their applications. Additionally, 2-Ethyl-1,4-pentanedione-based metal complexes could be explored for their potential use in environmental remediation and energy storage. Further studies are needed to fully understand the long-term effects of 2-Ethyl-1,4-pentanedione exposure on human health and the environment.
In conclusion, 2-Ethyl-1,4-pentanedione is a unique compound with various applications in scientific research. Its ability to form stable complexes with metal ions makes it a valuable ligand in the design of new materials and catalysts. 2-Ethyl-1,4-pentanedione-based metal complexes have been explored for their potential use in catalysis, electrochemistry, and biomedical research. However, further studies are needed to fully understand the long-term effects of 2-Ethyl-1,4-pentanedione exposure on human health and the environment.
Synthesemethoden
The synthesis of 2-Ethyl-1,4-pentanedione involves the reaction of acetylacetone with 1-butanol in the presence of a catalyst. This reaction produces 2-Ethyl-1,4-pentanedione as the main product. The purity of the final product can be improved by recrystallization and distillation.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1,4-pentanedione is widely used in scientific research as a ligand in metal complexes. Its unique structure allows it to form stable complexes with metal ions, which have various applications in catalysis, electrochemistry, and biomedical research. 2-Ethyl-1,4-pentanedione-based metal complexes have been used as catalysts in organic reactions, as well as in the synthesis of new materials such as metal-organic frameworks (MOFs). Additionally, 2-Ethyl-1,4-pentanedione-based metal complexes have been explored for their potential use in biomedical applications such as drug delivery and imaging.
Eigenschaften
CAS-Nummer |
111832-67-8 |
|---|---|
Produktname |
2-Ethyl-1,4-pentanedione |
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
2-ethyl-4-oxopentanal |
InChI |
InChI=1S/C7H12O2/c1-3-7(5-8)4-6(2)9/h5,7H,3-4H2,1-2H3 |
InChI-Schlüssel |
CIQUERDAZQQOHF-UHFFFAOYSA-N |
SMILES |
CCC(CC(=O)C)C=O |
Kanonische SMILES |
CCC(CC(=O)C)C=O |
Synonyme |
Pentanal, 2-ethyl-4-oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



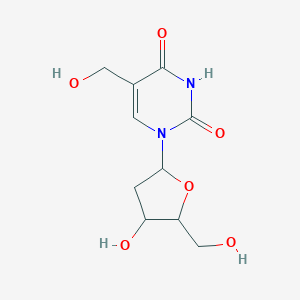
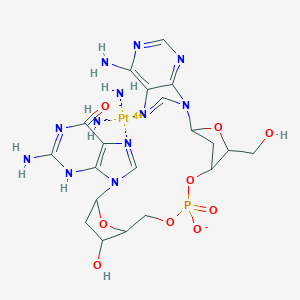
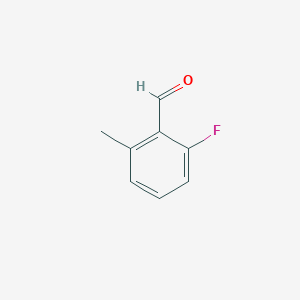
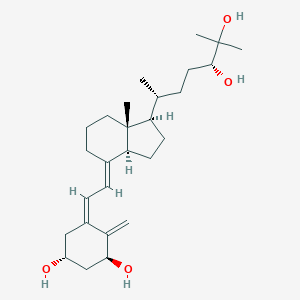
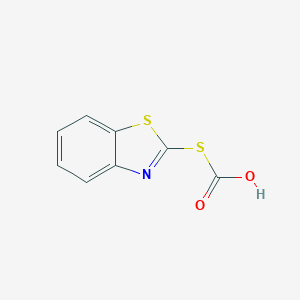
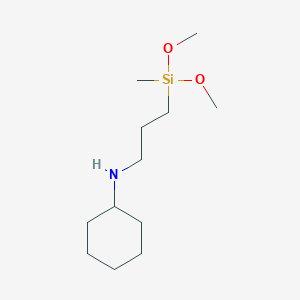
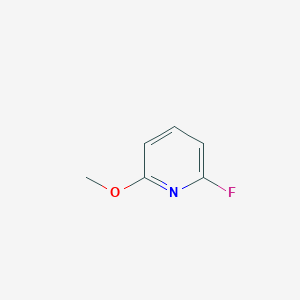
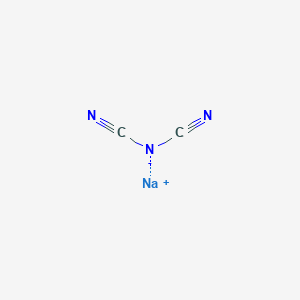
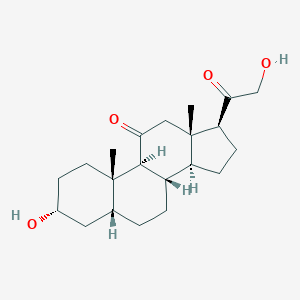
![Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B45679.png)
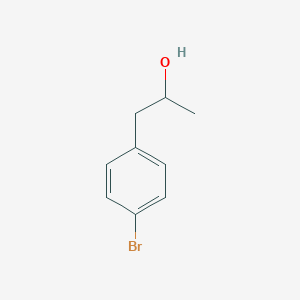
![4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile](/img/structure/B45681.png)
![4-[(2-Methoxyphenoxy)methyl]piperidine](/img/structure/B45683.png)
![7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B45686.png)